Structural Differentiation: 4-Fluorophenyl Versus 4-Pyridylmethyl Substituent Defines Divergent Kinase Selectivity Profiles
The target compound N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine carries a 4-fluorophenyl group at the phthalazine 4-position, whereas the clinically best-characterized phthalazine VEGFR inhibitor vatalanib (PTK787/ZK222584) carries a 4-pyridylmethyl group [1]. In the arylphthalazine chemotype series, the 4-aryl substituent is a primary determinant of kinase selectivity: 4-pyridylmethyl analogs (e.g., vatalanib) exhibit potent inhibition of VEGFR-1, VEGFR-2, PDGFR-β, and c-Kit with IC50 values of 77 nM, 37 nM, 580 nM, and 730 nM respectively [2], whereas 4-(4-fluorophenyl) analogs have been reported to display a narrowed selectivity window favoring VEGFR-2 over PDGFR and c-Kit in enzymatic profiling panels [3]. Although direct head-to-head selectivity panel data for this specific CAS compound are not publicly available, the class-level inference is supported by crystallographic evidence showing that the 4-position substituent occupies a lipophilic pocket adjacent to the gatekeeper residue, where fluorophenyl versus heteroaryl substitution differentially engages the selectivity filter residues [3].
| Evidence Dimension | Kinase selectivity profile (enzymatic IC50 panel) |
|---|---|
| Target Compound Data | 4-(4-Fluorophenyl) substitution predicted to narrow selectivity toward VEGFR-2 based on arylphthalazine SAR [3]; explicit panel data not publicly available for CAS 670270-56-1. |
| Comparator Or Baseline | Vatalanib (4-pyridylmethyl analog): VEGFR-1 IC50 = 77 nM, VEGFR-2 IC50 = 37 nM, PDGFR-β IC50 = 580 nM, c-Kit IC50 = 730 nM [2]. |
| Quantified Difference | Qualitative selectivity shift: 4-fluorophenyl substitution eliminates the pyridyl nitrogen H-bond interaction present in vatalanib, altering the selectivity fingerprint; quantitative difference cannot be precisely stated without direct profiling data for CAS 670270-56-1. |
| Conditions | Enzymatic kinase inhibition assays using recombinant catalytic domains; ATP concentrations at Km for each kinase; HTRF or radiometric readout. |
Why This Matters
For applications requiring selective VEGFR-2 modulation without confounding PDGFR or c-Kit activity, the 4-fluorophenyl analog offers a structurally justified selectivity advantage over vatalanib, though experimental verification remains necessary.
- [1] Bold, G. et al. Phthalazines with angiogenesis inhibiting activity. U.S. Patent 6,258,812 (2001). View Source
- [2] Wood, J. M. et al. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration. Cancer Res. 60, 2178–2189 (2000). View Source
- [3] Duncton, M. A. J. et al. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorg. Med. Chem. Lett. 15, 5437–5442 (2005). View Source
